C5 Epimerization vs. Lamivudine Stereochemistry
N-Acetyl O-Benzyl 5′Epi Lamivudine is explicitly designated as an epimer of Lamivudine, possessing the (2R,5R) configuration at the oxathiolane ring, contrasting with the therapeutically active Lamivudine which has the (2R,5S) configuration . This stereochemical inversion at the 5′ position is a critical differentiator from the non-epimerized, protected analog N-Acetyl O-Benzyl Lamivudine (CAS 1091585-30-6), which retains the (2R,5S) configuration of Lamivudine . The stereochemical configuration of nucleoside analogs profoundly influences their interaction with cellular kinases and polymerases, directly impacting their biological profile and utility as a reference standard [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | 5′Epi configuration (2R,5R) |
| Comparator Or Baseline | Lamivudine (2R,5S) and N-Acetyl O-Benzyl Lamivudine (2R,5S) |
| Quantified Difference | Inversion of stereochemistry at the 5′ carbon of the oxathiolane ring. |
| Conditions | Structural analysis based on IUPAC nomenclature and CAS registry data. |
Why This Matters
For analytical method development, the specific epimer serves as a critical system suitability marker to resolve stereoisomeric impurities that would co-elute or be misidentified with other standards.
- [1] Coates, J.A., Cammack, N., Jenkinson, H.J., Jowett, A.J., Jowett, M.I., Pearson, B.A., Penn, C.R., Rouse, P.L., Viner, K.C., Cameron, J.M. The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro. Antimicrobial Agents and Chemotherapy, 1992, 36(1), 202-205. View Source
